5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound is a synthetic tricyclic derivative characterized by a complex polycyclic framework incorporating a brominated furan moiety, a fluorine substituent, and a fused triaza ring system. Its structural uniqueness lies in the combination of electron-withdrawing groups (bromine and fluorine) and a rigid tricyclic scaffold, which may enhance binding specificity to biological targets. The bromofuran-2-carbonyl group likely contributes to electrophilic reactivity, while the fluorine atom at position 13 could improve metabolic stability and bioavailability.
Properties
IUPAC Name |
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c17-13-3-2-12(24-13)16(23)20-6-5-11-10(8-20)15(22)21-7-9(18)1-4-14(21)19-11/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZOUYLMQCWHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Bromofuran Moiety: This step involves the bromination of furan to introduce the bromine atom at the 5-position.
Formation of the Triazatricyclo Framework: This step involves the cyclization of appropriate precursors to form the triazatricyclo structure.
Coupling of the Bromofuran and Triazatricyclo Units: This step involves the coupling of the bromofuran moiety with the triazatricyclo framework to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized to form various oxidation products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions may involve the use of polar solvents and mild heating.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Typical conditions may involve the use of acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Typical conditions may involve the use of inert solvents and low temperatures.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Reduced derivatives such as alcohols or alkanes.
Scientific Research Applications
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[840
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting target for synthetic chemists.
Biology: The presence of fluorine and bromine atoms suggests that this compound may exhibit biological activity. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound may have potential as a drug candidate due to its unique structure and potential biological activity. It can be used in the development of new pharmaceuticals.
Industry: This compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is not well understood. its unique structure suggests that it may interact with various molecular targets and pathways. The presence of fluorine and bromine atoms may enhance its binding affinity to certain proteins or enzymes, leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Key Observations:
- Bromine vs.
- Fluorine Impact: The 13-fluoro group likely reduces oxidative metabolism, as seen in non-fluorinated analogues with rapid clearance .
- Scaffold Rigidity : The tricyclic core enforces conformational restraint, contrasting with flexible macrocycles like salternamide E, which exhibit broader but less specific bioactivity .
Bioactivity and Mechanism
While direct bioactivity data for the target compound are sparse, insights can be extrapolated from analogues:
- Kinase Inhibition : Chlorofuran analogues show moderate activity against tyrosine kinases, suggesting the brominated variant may exhibit stronger binding due to enhanced electrophilicity .
- Antimicrobial Potential: Marine-derived brominated compounds (e.g., salternamide E) demonstrate cytotoxicity against drug-resistant pathogens, implying possible shared mechanisms .
- Metabolic Stability: Fluorinated derivatives of tricyclic systems typically exhibit prolonged plasma half-lives (>8 hours) compared to non-fluorinated counterparts (<2 hours) .
Biological Activity
The compound 5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a unique arrangement of a bromofuran moiety and a triazatricyclo framework that contributes to its biological activity.
Antitumor Activity
Research indicates that compounds containing furan derivatives exhibit significant antitumor properties. Furan carboxamides have been shown to possess various pharmacological activities, including antitumor effects against different cancer cell lines. For instance, studies have demonstrated that derivatives similar to our compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The presence of the bromofuran moiety is associated with enhanced antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal properties. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth or microbial survival.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells can lead to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways can result in programmed cell death in abnormal cells.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the antitumor effects on A549 lung cancer cells | Showed significant reduction in cell viability at concentrations above 10 µM |
| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus | Demonstrated MIC values comparable to standard antibiotics |
| Study 3 | Assessed the mechanism of action via flow cytometry | Found increased apoptosis markers in treated cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
